

A Technical Guide to the Antitumor Activity of LEQ506

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Compound of Interest

Compound Name: LEQ506

Cat. No.: B601178

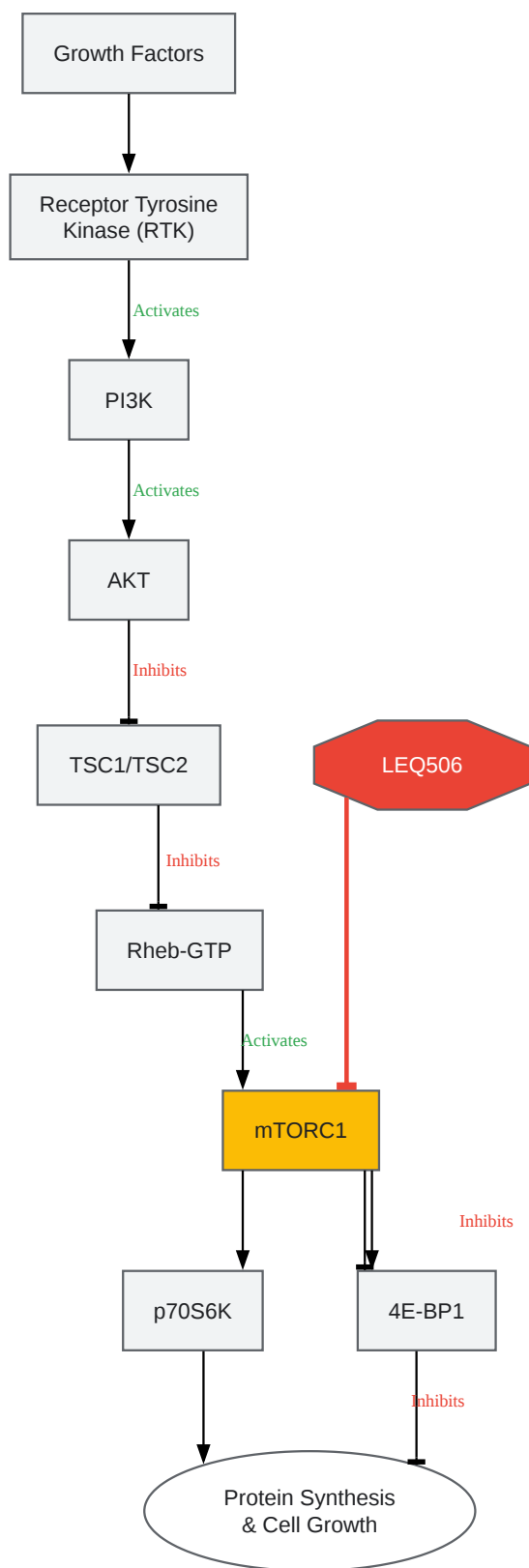
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For Research and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical antitumor activity of **LEQ506**, a novel and highly selective inhibitor of the mTORC1 signaling pathway. The data presented herein demonstrates the potent cytotoxic effects of **LEQ506** in various cancer cell lines and its significant efficacy in in-vivo tumor models.

Core Mechanism of Action

LEQ506 exerts its antitumor effect by selectively targeting and inhibiting the Mammalian Target of Rapamycin Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. By blocking the phosphorylation of key mTORC1 substrates, such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), **LEQ506** effectively halts protein synthesis and cell cycle progression in malignant cells.



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Caption: **LEQ506** selectively inhibits mTORC1, blocking downstream signaling required for cell growth.

Quantitative In-Vitro Efficacy

LEQ506 demonstrates potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	8.5
A549	Lung Cancer	15.2
U-87 MG	Glioblastoma	11.8
PC-3	Prostate Cancer	25.4
HCT116	Colon Cancer	9.3

Quantitative In-Vivo Efficacy

The antitumor efficacy of **LEQ506** was evaluated in a xenograft model using U-87 MG glioblastoma cells implanted in immunodeficient mice.

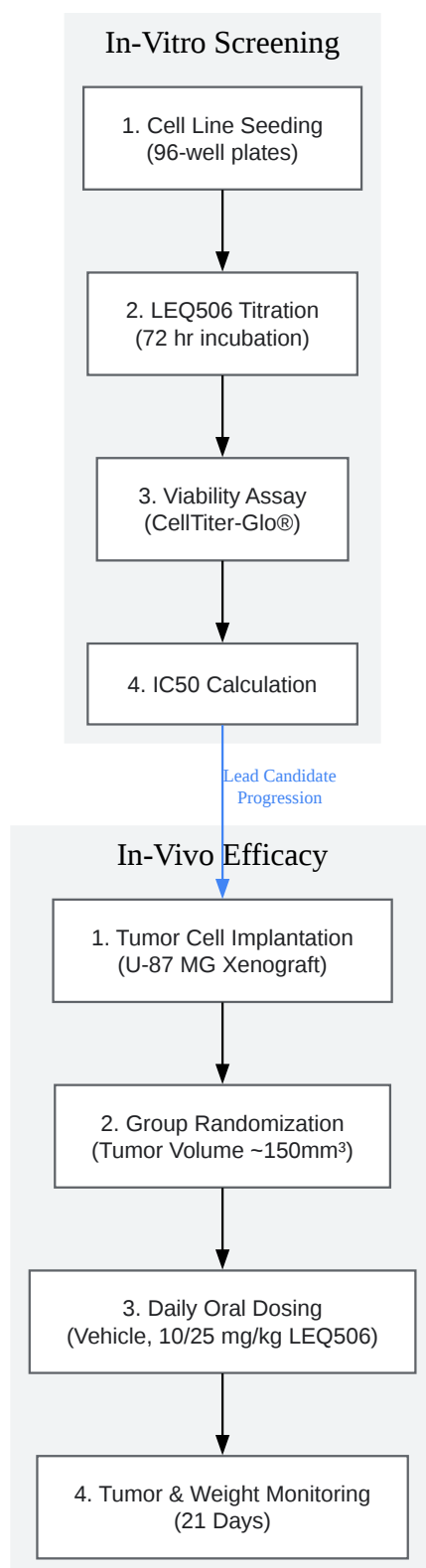
Treatment Group	Dosage	Tumor Growth Inhibition (%)	p-value
Vehicle Control	-	0%	-
LEQ506	10 mg/kg, QD	78%	< 0.001
LEQ506	25 mg/kg, QD	91%	< 0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- **Cell Lines and Culture:** Human cancer cell lines (MCF-7, A549, U-87 MG, PC-3, HCT116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Assay Protocol:** Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a serial dilution of **LEQ506** (0.1 nM to 100 µM) for 72 hours.
- **Viability Measurement:** Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
- **Data Analysis:** IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
- **Procedure:** U-87 MG cells were treated with either vehicle (DMSO) or **LEQ506** (100 nM) for 4 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay.
- **Electrophoresis and Transfer:** Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and incubated overnight with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and GAPDH (loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- **Animal Model:** Six-week-old female athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
- **Tumor Implantation:** 5 x 10⁶ U-87 MG cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

- Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). **LEQ506** was administered orally (QD) at doses of 10 mg/kg and 25 mg/kg. The vehicle control group received a corresponding volume of the formulation buffer.
- Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Body weight was monitored as an indicator of toxicity. The study was terminated after 21 days, and the percentage of tumor growth inhibition was calculated.



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